molecular formula C13H21NSi B2378805 1,1-Dimethyl-4-phenylsilinan-4-amine CAS No. 2402830-14-0

1,1-Dimethyl-4-phenylsilinan-4-amine

Cat. No.: B2378805
CAS No.: 2402830-14-0
M. Wt: 219.403
InChI Key: CRRSMULDEKTFPU-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-phenylsilinan-4-amine is a silicon-containing bicyclic amine with a phenyl substituent at the 4-position and two methyl groups at the 1,1-positions of the silinan ring.

Properties

IUPAC Name

1,1-dimethyl-4-phenylsilinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NSi/c1-15(2)10-8-13(14,9-11-15)12-6-4-3-5-7-12/h3-7H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSMULDEKTFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCC(CC1)(C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-4-phenylsilinan-4-amine typically involves the reaction of phenylsilane with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dimethyl-4-phenylsilinan-4-amine involves large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-phenylsilinan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted silanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethyl-4-phenylsilinan-4-amine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-4-phenylsilinan-4-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

[1,1'-Biphenyl]-4-amine (4-Aminobiphenyl)

  • Structure : A biphenyl core with an amine group at the 4-position.
  • Molecular Weight : 169.22 g/mol (C₁₂H₁₁N) .
  • Key Differences: Lacks the silinan ring and silicon atom, making it purely aromatic. Applications: Historically used in dye synthesis but restricted due to toxicity.

N,N-Dimethyl-4-piperazin-1-ylaniline

  • Structure : A piperazine ring linked to a dimethylaniline group.
  • Molecular Weight: Not explicitly stated, but formula C₁₂H₁₈N₃ (inferred from CAS 91703-23-0) .
  • Key Differences :
    • Contains a nitrogen-rich piperazine ring instead of a silinan ring.
    • Used in pharmaceutical intermediates (e.g., antipsychotics), whereas the silinan derivative’s applications remain unexplored.

1-Benzyl-N-methylpiperidin-4-amine

  • Structure : A piperidine ring with benzyl and methylamine substituents.
  • Molecular Weight : ~218.34 g/mol (C₁₃H₂₀N₂) .
  • Key Differences: Piperidine vs. silinan ring: The former is a saturated six-membered carbon-nitrogen ring, while silinan incorporates silicon.

Diphenyl(p-methylphenyl)amine

  • Structure : Triphenylamine derivative with a methyl group.
  • Molecular Weight : 259.36 g/mol (C₁₉H₁₇N) .
  • Key Differences :
    • Fully aromatic structure vs. the partially saturated silinan ring.
    • Applications: Used as an antioxidant in polymers; silinan derivatives may offer thermal stability due to silicon’s inertness.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Known Applications
1,1-Dimethyl-4-phenylsilinan-4-amine Silinan ring (Si) 4-phenyl, 1,1-dimethyl ~217.45 (C₁₃H₁₉NSi) Unknown
[1,1'-Biphenyl]-4-amine Biphenyl 4-amine 169.22 Dye intermediates
N,N-Dimethyl-4-piperazin-1-ylaniline Piperazine 4-dimethylaniline ~204.29 Pharma intermediates
1-Benzyl-N-methylpiperidin-4-amine Piperidine 1-benzyl, 4-methylamine 218.34 Drug discovery
Diphenyl(p-methylphenyl)amine Triphenylamine p-methyl 259.36 Polymer antioxidants

Biological Activity

Overview

1,1-Dimethyl-4-phenylsilinan-4-amine is a chemical compound characterized by its unique molecular structure comprising a silane backbone, a phenyl group, and a dimethylamino group. Its molecular formula is C13H21NSi. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

The synthesis of 1,1-Dimethyl-4-phenylsilinan-4-amine typically involves the reaction of phenylsilane with dimethylamine under controlled conditions, often facilitated by transition metal catalysts. The reaction parameters are optimized to achieve high yields and purity. The compound can undergo various chemical reactions such as oxidation to form silanol derivatives, reduction to silane derivatives, and substitution reactions involving the amino group.

PropertyValue
IUPAC Name1,1-dimethyl-4-phenylsilinan-4-amine
Molecular FormulaC13H21NSi
InChIInChI=1S/C13H21NSi/c1-15(2)10-8-13(14,9-11-15)12-6-4-3-5-7-12/h3-7H,8-11,14H2,1-2H3
InChI KeyCRRSMULDEKTFPU-UHFFFAOYSA-N

Biological Activity

The biological activity of 1,1-Dimethyl-4-phenylsilinan-4-amine has been explored in various studies. The compound shows potential interactions with biological molecules that may lead to therapeutic applications. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and resulting in various biological effects.

Ongoing research aims to elucidate the specific pathways through which 1,1-Dimethyl-4-phenylsilinan-4-amine exerts its effects. The compound's ability to participate in oxidation and reduction reactions allows it to interact with cellular components, potentially influencing metabolic pathways and cellular signaling.

Case Studies and Research Findings

Several studies have investigated the biological implications of 1,1-Dimethyl-4-phenylsilinan-4-amine:

  • Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and specific microbial strains tested.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms behind these effects are still being investigated.
  • Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Further research is necessary to confirm these effects and understand the underlying mechanisms.

Comparison with Similar Compounds

To understand the uniqueness of 1,1-Dimethyl-4-phenylsilinan-4-amine, it is useful to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
1,1-Dimethyl-4-phenylsilinan-4-ylnitrosamineContains a nitrosamine groupPotential carcinogenic effects
4-(Dimethylamino)phenylsilaneLacks phenyl group; focuses on amino groupLimited biological activity

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